8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene
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Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[73002,6]dodeca-1(9),2,4,7-tetraene is a complex organic compound that features a boron-containing dioxaborolane ring and a triazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene typically involves the formation of the dioxaborolane ring followed by the construction of the triazatricyclo framework. One common method involves the reaction of pinacolborane with a suitable precursor under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium complexes . Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Medicine: Its unique structure makes it a candidate for drug development, especially in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene involves its interaction with molecular targets through its boron center and triazatricyclo framework. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and drug design. The triazatricyclo structure provides stability and specificity in binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
Phenylboronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of conjugated copolymers.
Uniqueness
What sets 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene apart is its combination of a boron-containing dioxaborolane ring with a triazatricyclo framework. This unique structure provides enhanced stability, reactivity, and specificity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H18BN3O3 |
---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C14H18BN3O3/c1-13(2)14(3,4)21-15(20-13)10-7-18-12(16-8-17-18)11-9(10)5-6-19-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
RIWULKZGXSQIMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C4=C2CCO4 |
Origin of Product |
United States |
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